![molecular formula C18H10N2O2 B14319408 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline CAS No. 110175-16-1](/img/structure/B14319408.png)
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hexa-1,3,5-triyn-1-yl chain attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline typically involves the coupling of a nitrophenylacetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the aniline moiety can form hydrogen bonds and π-π interactions. These interactions can affect the compound’s electronic properties and reactivity, making it useful in applications like organic electronics and photophysics.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-Ethoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Propoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Butoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
Uniqueness
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is unique due to its triple bond-rich structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and photonic devices.
特性
CAS番号 |
110175-16-1 |
|---|---|
分子式 |
C18H10N2O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
4-[6-(4-nitrophenyl)hexa-1,3,5-triynyl]aniline |
InChI |
InChI=1S/C18H10N2O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(21)22/h7-14H,19H2 |
InChIキー |
RNUBXCKWSMJFEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC#CC#CC2=CC=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


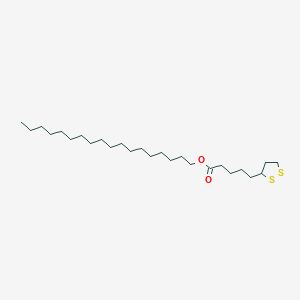

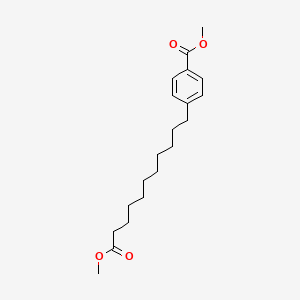
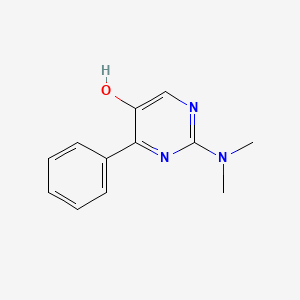
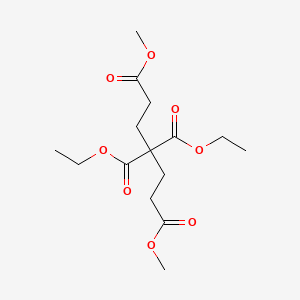

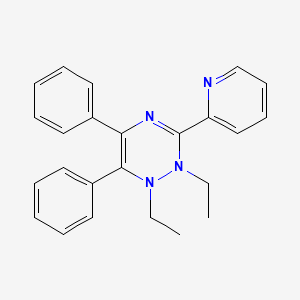
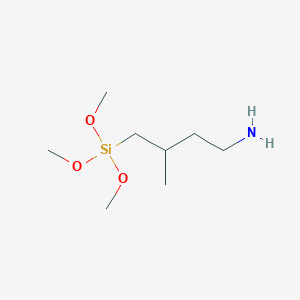

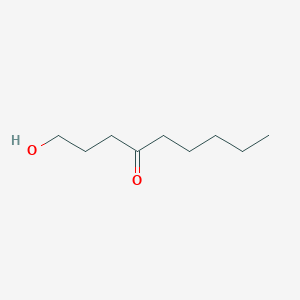
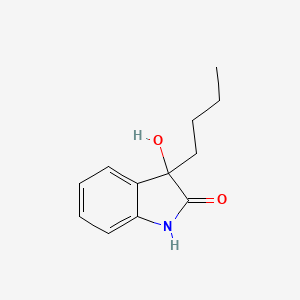
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
